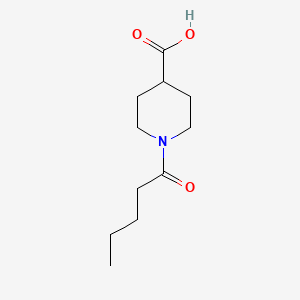
1-Pentanoylpiperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentanoylpiperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine carboxylic acids. It is also known as N-Pentanoyl-4-piperidone-2-carboxylic acid or PPCA. This chemical compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mecanismo De Acción
The mechanism of action of 1-Pentanoylpiperidine-4-carboxylic acid is not fully understood. However, studies have shown that its derivatives can act as inhibitors of enzymes involved in various biological processes, including proteasome inhibition, histone deacetylase inhibition, and tyrosine kinase inhibition. These mechanisms of action make it a potential candidate for the development of drugs targeting various diseases.
Biochemical and Physiological Effects
Studies have shown that this compound derivatives have various biochemical and physiological effects. They have been shown to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models. They have also been shown to have antioxidant and antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Pentanoylpiperidine-4-carboxylic acid in lab experiments include its availability, low cost, and ease of synthesis. Its derivatives have shown promising biological activity, making it a potential candidate for drug development. However, its limitations include its low solubility in water and its potential toxicity, which requires careful handling in lab experiments.
Direcciones Futuras
There are several future directions for research on 1-Pentanoylpiperidine-4-carboxylic acid. One direction is the development of new synthetic methods to improve the yield and purity of the product. Another direction is the exploration of its potential applications in material science, as it has been shown to have unique properties that make it suitable for the production of advanced materials. Additionally, further research is needed to understand the mechanism of action of its derivatives and their potential as drugs targeting various diseases.
Métodos De Síntesis
The synthesis of 1-Pentanoylpiperidine-4-carboxylic acid can be achieved through several methods. One of the most commonly used methods is the reaction between 1,5-Pentanediol and 4-Piperidone in the presence of a catalyst. Another method involves the reaction of 1-Pentanoylpiperidine with Carbon dioxide in the presence of a base. The yield of the product varies depending on the method used, and optimization of the reaction conditions is necessary to achieve a high yield.
Aplicaciones Científicas De Investigación
1-Pentanoylpiperidine-4-carboxylic acid has several potential applications in scientific research. It can be used as a building block in organic synthesis to produce various compounds with pharmaceutical and material science applications. It has also been used as a chiral auxiliary in asymmetric synthesis. In medicinal chemistry, this compound derivatives have shown promising biological activity against various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propiedades
IUPAC Name |
1-pentanoylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-3-4-10(13)12-7-5-9(6-8-12)11(14)15/h9H,2-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAMEVSHGSQVMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCC(CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B2464676.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxyethyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2464678.png)
![2-(diethylamino)-N-(4-{1-[(E)-2-(4,5-dihydro-1H-imidazol-2-yl)hydrazono]ethyl}phenyl)acetamide](/img/structure/B2464681.png)
![4-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2464683.png)
![Benzyl 2-[3-(dimethylamino)oxetan-3-yl]acetate;hydrochloride](/img/structure/B2464684.png)
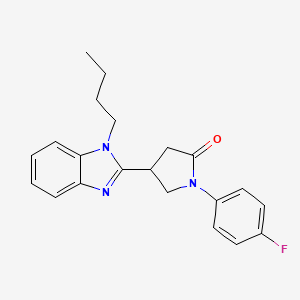
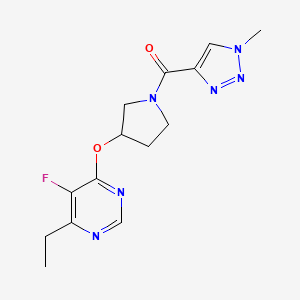
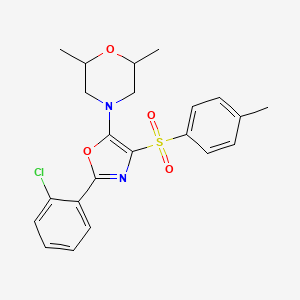
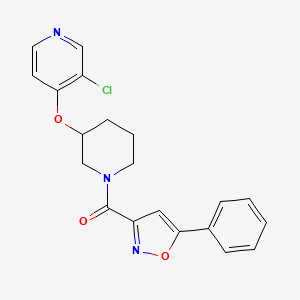
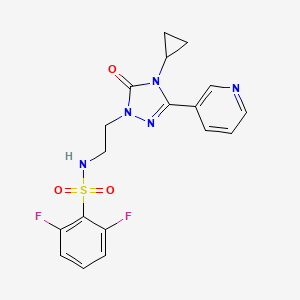


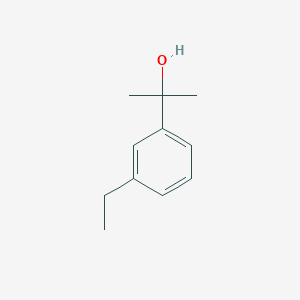
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide hydrochloride](/img/structure/B2464698.png)
